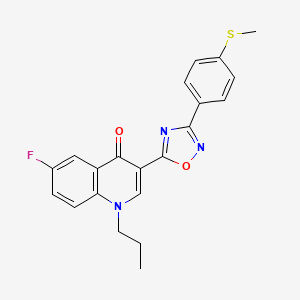![molecular formula C17H13N3 B2662779 2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine CAS No. 861206-66-8](/img/structure/B2662779.png)
2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole-containing compounds can be achieved through various methods. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine”, also known as “1-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-1H-pyrrole”, focusing on six unique applications:
Anticancer Activity
The compound has shown significant potential in anticancer research. Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . These compounds work by inhibiting key enzymes and pathways involved in cancer cell proliferation, such as PI3K/Akt signaling, making them promising candidates for the development of new anticancer drugs.
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have been explored for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens . Their mechanism of action often involves disrupting microbial cell membranes or inhibiting essential enzymes, which makes them valuable in the fight against antibiotic-resistant strains.
Anti-inflammatory Effects
Research has indicated that imidazo[1,2-a]pyridine compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes like COX-2 . This makes them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Applications
The antiviral potential of imidazo[1,2-a]pyridine derivatives has been investigated, particularly against viruses like HIV and influenza . These compounds can interfere with viral replication processes, either by inhibiting viral enzymes or by blocking viral entry into host cells. This application is crucial for developing new antiviral therapies, especially in the face of emerging viral threats.
Neuroprotective Agents
Imidazo[1,2-a]pyridine derivatives have shown promise as neuroprotective agents. They can protect neuronal cells from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s . By modulating signaling pathways and reducing oxidative damage, these compounds could help in developing treatments for these debilitating conditions.
Antioxidant Activity
The antioxidant properties of imidazo[1,2-a]pyridine compounds have been explored in various studies . These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in many chronic diseases, including cardiovascular diseases and cancer. Their ability to protect cells from oxidative damage makes them valuable in the development of antioxidant therapies.
Mecanismo De Acción
Direcciones Futuras
The broad range of biological activities exhibited by imidazole derivatives suggests that they have significant potential for the development of new drugs . Future research could focus on synthesizing new derivatives and evaluating their biological activities. Additionally, more detailed studies on their mechanisms of action could lead to a better understanding of their therapeutic potential.
Propiedades
IUPAC Name |
2-(3-pyrrol-1-ylphenyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-2-11-20-13-16(18-17(20)8-1)14-6-5-7-15(12-14)19-9-3-4-10-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXOPKUAXPVWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

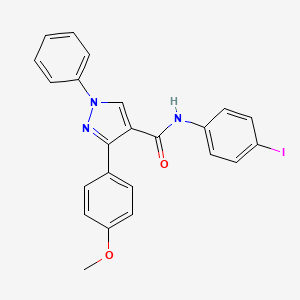

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2662701.png)
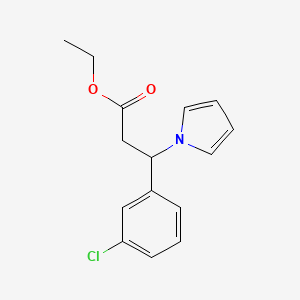
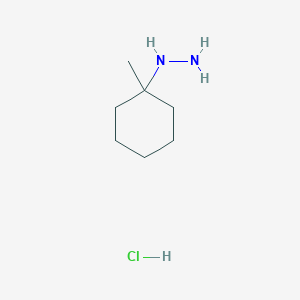

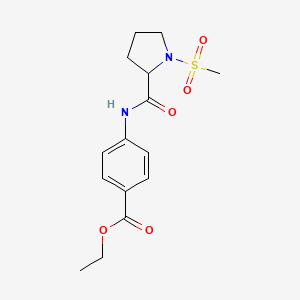
![3-ethyl-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2662708.png)
![Tert-butyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2662709.png)
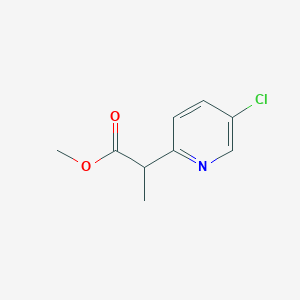
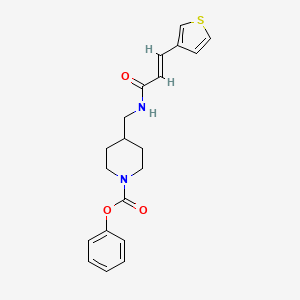
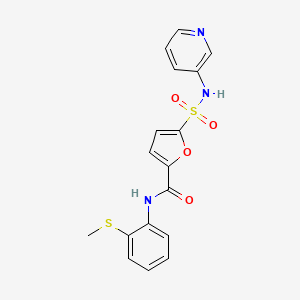
![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2662717.png)
